Methyl 3-(4-bromophenyl)-2-oxopropanoate
Description
Methyl 3-(4-bromophenyl)-2-oxopropanoate (C₁₀H₉BrO₃, MW 257.08) is a brominated aromatic α-keto ester. It serves as a key intermediate in organic synthesis, particularly for constructing hydroxy γ-lactone derivatives and substituted furanones . The compound is synthesized via acid-catalyzed hydrolysis of 2-acetamido-3-(4-bromophenyl)propanoic acid in ethanol, followed by reaction with aldehydes (e.g., 3-hydroxybenzaldehyde) under basic conditions to yield substituted furan-2(5H)-ones .
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
methyl 3-(4-bromophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
QYHYZBVVTICYBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-(2-Bromophenyl)-2-[(4-Phenylbutyl-2-Amino)Methylene]-3-Oxopropanoate
- Structure: This compound (C₂₂H₂₄BrNO₃, MW 430.34) features a 2-bromophenyl group and an amino-methylene substituent at the α-position .
- Synthesis : Prepared via multi-step alkylation and condensation reactions, differing from the straightforward acid-catalyzed route of the target compound .
- Key Differences: Substituent Position: Bromine at the ortho position (vs. para in the target compound) alters steric and electronic properties.
Methyl 3-(3-Chloro-2-Nitrophenyl)-2-Oxopropanoate
- Structure: Contains a 3-chloro-2-nitrophenyl group (C₁₀H₈ClNO₅, MW 257.63) .
- Synthesis: Produced via tautomerization of hydroxyprop-2-enoate derivatives under acidic or thermal conditions .
- Applications : Intermediate in synthesizing substituted N-heterocycles, leveraging the electron-withdrawing nitro group for cyclization reactions .
- Key Differences :
Methyl 2-Oxopropanoate (Methyl Pyruvate)
Methyl 3-(4-Chloro-2-Methylphenyl)-2-Oxopropanoate
- Structure : Features a 4-chloro-2-methylphenyl group (C₁₁H₁₁ClO₃, MW 226.65) .
- Commercial Availability : Supplied by multiple vendors, unlike the target compound, which is typically synthesized in situ .
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Trends
- Reactivity Trends : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the α-keto position, whereas bulky substituents (e.g., methyl) hinder reactivity .
- Synthetic Utility : Brominated derivatives (para-substituted) are preferred for constructing fused heterocycles due to optimal electronic and steric profiles .
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